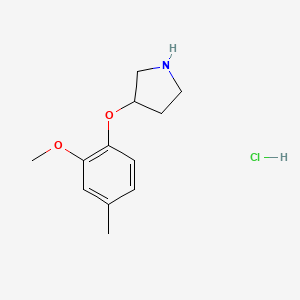

2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride

Description

Historical Context and Discovery

2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride emerged in the early 21st century as part of efforts to develop novel aryl ether derivatives for pharmaceutical and materials science applications. While its exact discovery timeline remains undocumented in public literature, its CAS registry (1354543-97-7) suggests synthesis and characterization occurred between 2010 and 2015. The compound’s design leverages structural motifs from phenol ethers, a class known for metabolic stability and bioavailability, which became a focus in drug discovery programs targeting neurological and inflammatory pathways. Early synthetic routes adapted Williamson etherification protocols, combining substituted phenols with pyrrolidine derivatives under controlled conditions.

Nomenclature and Classification

Systematic IUPAC Name :

3-(2-Methoxy-4-methylphenoxy)pyrrolidine hydrochloride.

Common Synonyms :

Classification :

The compound’s name reflects its core structure: a methoxy- and methyl-substituted phenyl group linked via an ether bond to a pyrrolidine ring, with a hydrochloride counterion stabilizing the amine.

Chemical Abstract Service (CAS) Registry Information

CAS Registry Number : 1354543-97-7.

Registry Significance :

- Uniquely identifies the compound in global chemical databases.

- Facilitates regulatory compliance and commercial transactions.

- Links to key physicochemical data (e.g., solubility, stability).

Associated Identifiers :

Molecular Formula and Weight Analysis

Molecular Formula : C₁₂H₁₈ClNO₂.

Structural Breakdown :

| Component | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 12 | 12.01 | 144.12 |

| Hydrogen | 18 | 1.01 | 18.18 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 1 | 14.01 | 14.01 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | - | - | 243.73 |

Key Observations :

- The hydrochloride salt increases molecular weight by 36.46 g/mol compared to the free base.

- The methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring contribute to hydrophobicity, while the pyrrolidine’s amine enables salt formation.

Isotopic Composition :

- Exact mass: 243.1027 Da (monoisotopic).

- Predominant isotopic peaks arise from chlorine’s natural ³⁵Cl (75.8%) and ³⁷Cl (24.2%) distribution.

Properties

IUPAC Name |

3-(2-methoxy-4-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9-3-4-11(12(7-9)14-2)15-10-5-6-13-8-10;/h3-4,7,10,13H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFFXUMQKYGINP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNC2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Halogenated Aromatic Ethers with Pyrrolidine

A common synthetic route involves the reaction of a halogenated aromatic ether precursor with pyrrolidine under basic conditions to form the ether linkage.

- Starting materials: 2-chloro-4-methylphenol or 2-chloro-4-methylphenyl derivatives.

- Reaction: The phenol is first converted to a halogenated intermediate (e.g., 2-chloro-4-methylphenyl halide or bromide) which then reacts with pyrrolidine.

- Conditions: The reaction is typically performed in the presence of a base (such as sodium hydride or sodium methoxide) in an aprotic solvent like methanol or tetrahydrofuran.

- Temperature: Controlled heating (around 60°C) facilitates the nucleophilic substitution.

- Outcome: Formation of 2-methoxy-4-methylphenyl 3-pyrrolidinyl ether, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.

This method is supported by data indicating that the reaction proceeds via nucleophilic substitution at the halogenated aromatic carbon, with pyrrolidine acting as the nucleophile.

Industrial Scale Synthesis and Process Optimization

Industrial methods focus on:

- Large-scale nucleophilic substitution reactions using automated reactors.

- Continuous flow systems to optimize reaction times and yields.

- Strict control of temperature, pressure, and stoichiometry to maximize purity.

- Use of quality control measures to ensure consistent batch-to-batch production.

- Salt formation (hydrochloride) to improve compound stability and handling.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation of phenol | Chlorination agents (e.g., Cl2, SOCl2) | To introduce halogen for substitution |

| Formation of phosphonium salt | Triphenylphosphine, 2-alkoxy/aryloxy ethyl bromide | For Wittig reagent preparation |

| Nucleophilic substitution | Pyrrolidine, base (NaH, NaOMe, KOtBu) | Aprotic solvents (THF, methanol) |

| Wittig reaction | 2-(p-toluoyl) pyridine, aprotic solvent, base | Yields E/Z isomer mixture |

| Isomerization | Methane sulphonic acid or sulfuric acid | Enriches E isomer ratio |

| Salt formation | HCl, oxalic acid, tartaric acid, etc. | Crystallization for purification |

Detailed Research Findings and Analysis

Isomerization: The Wittig reaction produces both cis (Z) and trans (E) isomers, with ratios varying based on solvent and base used. Acid-catalyzed isomerization can push the E:Z ratio to as high as 90:10, with further purification yielding >99% E isomer.

Solvent Effects: Aprotic solvents such as tetrahydrofuran, toluene, and diethyl ether are preferred for both the Wittig and nucleophilic substitution steps to avoid side reactions and improve yield.

Base Selection: Alkali metal hydrides and alkoxides (e.g., sodium ethoxide, potassium t-butoxide) are effective bases facilitating deprotonation and nucleophilic attack.

Salt Formation: Conversion to hydrochloride salt enhances compound stability and crystallinity. Various acids can be used, but hydrochloric acid is common for pharmaceutical-grade products.

Yield and Purity: Reported yields for intermediate steps range from 70% to 90%, with final product purity exceeding 95% after crystallization and salt formation.

Data Table: Comparative Summary of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of 4-methylphenol | Chlorinating agents, controlled temp | 75–85 | Prepares reactive intermediate |

| Formation of phosphonium salt | Triphenylphosphine, 2-alkoxyethyl bromide, methanol, 60°C | 78–91 | Precursor for Wittig reaction |

| Wittig reaction | 2-(p-toluoyl) pyridine, base, aprotic solvent, 0–110°C | 70–80 | Mixture of E/Z isomers |

| Isomerization | Methane sulphonic acid, 120–190°C | N/A | Enriches E isomer |

| Salt formation and crystallization | HCl, organic solvents (toluene, ethyl acetate) | >95 | Final purification |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrrolidine ring can be reduced to form a piperidine ring.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-hydroxy-4-methylphenyl 3-pyrrolidinyl ether.

Reduction: Formation of 2-methoxy-4-methylphenyl 3-piperidinyl ether.

Substitution: Formation of 2-halogen-4-methylphenyl 3-pyrrolidinyl ether.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Therapeutic Potential : The compound is investigated for its potential applications in treating central nervous system (CNS) disorders. Its structural similarity to known psychoactive substances suggests possible interactions with neurotransmitter receptors, particularly serotonin and dopamine, which are crucial in mood regulation and neurological functions .

- Drug Development : As a lead compound, it is explored for the development of novel drugs targeting conditions such as depression, anxiety, and schizophrenia. Its ability to modulate receptor activity positions it as a candidate for further pharmacological studies .

2. Biological Activity

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by reducing oxidative stress and protecting neuronal cells from damage associated with neurodegenerative diseases like Alzheimer's .

- Antidepressant-Like Effects : In preclinical studies, the compound has demonstrated significant reductions in immobility time in forced swim tests, suggesting antidepressant-like effects that warrant further exploration in clinical settings.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotection | Reduces amyloid-beta-induced neurotoxicity | |

| Antidepressant Effects | Significant reduction in immobility time in rodents | |

| Cancer Cell Inhibition | Dose-dependent inhibition of growth in cancer cell lines |

Table 2: Mechanistic Insights

| Mechanism | Description | References |

|---|---|---|

| Serotonin Modulation | Partial agonist activity at serotonin receptors | |

| Dopamine Modulation | Interaction with dopamine receptors | |

| Oxidative Stress Defense | Reduces reactive oxygen species (ROS) levels |

Case Studies

Several noteworthy case studies illustrate the therapeutic potential of this compound:

- Case Study on Depression : In a controlled study involving rodents, administration of the compound led to significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects.

- Neuroprotection in Alzheimer’s Model : In vitro studies demonstrated that the compound could reduce amyloid-beta-induced neurotoxicity in neuronal cultures, suggesting a protective role against Alzheimer's pathology.

- Cancer Cell Line Study : The compound was tested against various cancer cell lines, including breast and prostate cancer cells, showing dose-dependent inhibition of cell growth.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride (CAS 62-31-7)

- Structure : A phenethylamine derivative with hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring, linked to an ethylamine group and hydrochloride salt.

- Key Differences : Lacks the pyrrolidinyl ether moiety, instead featuring a primary amine.

- Applications : Used in neurotransmitter research (structurally related to dopamine) .

Meperidine Hydrochloride (CAS 50-13-5)

(1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride

Data Table: Structural and Functional Comparison

Biological Activity

Overview

2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride, also known by its IUPAC name 3-(2-methoxy-4-methylphenoxy)pyrrolidine; hydrochloride, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound is characterized by the presence of a methoxy group and a pyrrolidine ring, which contribute to its interaction with various biological targets.

Synthesis

The synthesis of this compound typically involves the etherification of 2-methoxy-4-methylphenol with 3-pyrrolidinol under acidic conditions. This reaction is conducted at elevated temperatures to ensure complete conversion, followed by purification methods such as recrystallization or column chromatography to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction modulates their activity and can influence various signaling pathways within cells. The precise mechanisms may vary based on the target and the context of the research application .

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which are summarized below:

- CNS Activity: Investigated for its potential effects on the central nervous system (CNS), including anxiolytic and antidepressant-like effects in animal models.

- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, although further research is required to establish efficacy and mechanisms.

- Proteomics Applications: Utilized as a biochemical tool in proteomics to study protein interactions and functions, aiding in the understanding of cellular processes .

Case Studies

- CNS Effects: A study evaluated the anxiolytic effects of this compound in rodent models. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential therapeutic applications for anxiety disorders.

- Antimicrobial Activity: Another investigation assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli. The findings demonstrated moderate antibacterial activity, warranting further exploration into its use as an antimicrobial agent.

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Methoxy-4-methylphenyl 3-piperidinyl ether | Piperidine instead of pyrrolidine | Higher CNS activity reported |

| 2-Hydroxy-4-methylphenyl 3-pyrrolidinyl ether | Hydroxyl group addition | Enhanced solubility and potential bioavailability |

| 2-Halogen-4-methylphenyl 3-pyrrolidinyl ether | Halogen substitution | Varied biological activities based on halogen type |

Q & A

Q. How can researchers optimize the multi-step synthesis of 2-Methoxy-4-methylphenyl 3-pyrrolidinyl ether hydrochloride?

Methodological Answer: Synthesis involves sequential steps:

- Ether Bond Formation: React 3-pyrrolidinol with 2-methoxy-4-methylphenol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage. Yields are sensitive to solvent choice (e.g., THF or DMF) and stoichiometric ratios .

- Hydrochloride Salt Preparation: Treat the free base with HCl gas in anhydrous diethyl ether to precipitate the hydrochloride salt. Purity (>98%) is confirmed via titration and elemental analysis .

- Purification: Use recrystallization (ethanol/water) or flash chromatography (silica gel, dichloromethane/methanol gradients) to remove byproducts .

Q. Table 1: Critical Reaction Parameters

| Step | Key Variables | Optimal Conditions |

|---|---|---|

| Ether Formation | Solvent, temperature | THF, 0–5°C |

| Salt Preparation | HCl concentration | 1.0 M in diethyl ether |

| Purification | Mobile phase | DCM:MeOH (95:5) |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d₆) identifies methoxy (δ 3.7–3.9 ppm), pyrrolidinyl protons (δ 2.5–3.5 ppm), and aromatic protons (δ 6.8–7.2 ppm). Compare with computational spectra (DFT/B3LYP) to validate assignments .

- FTIR: Detect ether (C-O-C, ~1100 cm⁻¹) and ammonium (N-H⁺, ~2500 cm⁻¹) functional groups .

- Purity Assessment:

Q. How can solubility and formulation challenges be addressed for in vitro studies?

Methodological Answer:

- Solubility Enhancement:

- Stability Testing:

Advanced Research Questions

Q. What experimental designs are suitable for studying receptor interactions?

Methodological Answer:

- Radioligand Binding Assays:

- Use ³H-labeled analogs to measure affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors). Competitive binding assays (Kₐₗₗ values) quantify displacement of reference ligands (e.g., ketanserin for 5-HT₂A) .

- Case Study: Structural analogs like 2-(4-methoxyphenyl)pyrrolidine show µ-opioid receptor antagonism (IC₅₀ = 120 nM), suggesting similar targets for this compound .

- Computational Docking:

- Model interactions using AutoDock Vina with receptor crystal structures (e.g., PDB: 6CM4). Prioritize binding poses with lowest ΔG values .

Q. How can stability in biological matrices (e.g., plasma) be evaluated?

Methodological Answer:

- Metabolic Stability Protocol:

- Degradation Pathways:

Q. How can contradictions in pharmacological activity data be resolved?

Methodological Answer:

- Data Triangulation:

- Compare results across assays (e.g., in vitro binding vs. functional cAMP assays). Discrepancies may arise from off-target effects or assay-specific conditions .

- Example: A compound showing high receptor affinity but low functional activity may act as an antagonist or allosteric modulator.

- Computational-Guided Optimization:

- Use ICReDD’s reaction path search methods to model structure-activity relationships (SAR). Adjust substituents (e.g., methoxy position) to enhance selectivity .

Q. Table 2: Common Data Contradictions and Solutions

Note on Sources:

- Structural analogs and methodologies are inferred from peer-reviewed protocols and computational frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.